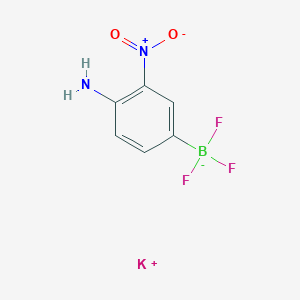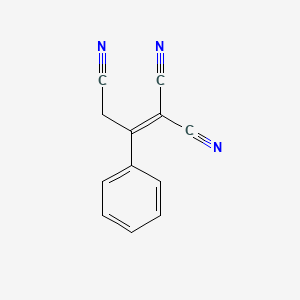![molecular formula C9H12BClF4KN B8205162 Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride](/img/structure/B8205162.png)
Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;1-(5-difluoroboranyl-2-fluorophenyl)-N,N-dimethylmethanamine;fluoride;hydrochloride is a complex chemical compound that features a combination of potassium, boron, fluorine, and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride typically involves multiple steps:
Formation of the boron-fluorine complex: This step involves the reaction of boron trifluoride with a suitable fluorinating agent under controlled conditions.
Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a Grignard reagent or an organolithium compound.
Formation of the dimethylmethanamine group: This step involves the reaction of dimethylamine with a suitable alkylating agent.
Combination of the components: The final step involves the combination of the boron-fluorine complex, the phenyl group, and the dimethylmethanamine group in the presence of potassium fluoride and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boron or nitrogen atoms.
Reduction: Reduction reactions may target the fluorine atoms or the phenyl ring.
Substitution: Substitution reactions can occur at the phenyl ring or the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Boron oxides, nitrogen oxides.
Reduction products: Fluorinated hydrocarbons, amines.
Substitution products: Halogenated phenyl derivatives, substituted amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may be used as a catalyst in various organic reactions.
Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Biochemical studies: The compound may be used to study the interactions of boron and fluorine with biological molecules.
Medicine
Drug development:
Industry
Materials science: The compound may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of Potassium {[5-(difluoroboranyl)-2-fluorophenyl]methyl}dimethylamine fluoride hydrochloride likely involves interactions with specific molecular targets, such as enzymes or receptors. The boron and fluorine atoms may play key roles in these interactions, potentially affecting the activity of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (diisopropylamino)methyltrifluoroborate
- Potassium (dimethylamino)methyltrifluoroborate
Uniqueness
Potassium;1-(5-difluoroboranyl-2-fluorophenyl)-N,N-dimethylmethanamine;fluoride;hydrochloride is unique due to the specific arrangement of its boron, fluorine, and nitrogen atoms, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
potassium;1-(5-difluoroboranyl-2-fluorophenyl)-N,N-dimethylmethanamine;fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3N.ClH.FH.K/c1-14(2)6-7-5-8(10(12)13)3-4-9(7)11;;;/h3-5H,6H2,1-2H3;2*1H;/q;;;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDPDMCDYXKYIP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN(C)C)(F)F.[F-].Cl.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClF4KN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.55 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














